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Compound of Interest

Compound Name: Tamitinol

Cat. No.: B1226083 Get Quote

A comprehensive review of the available scientific literature and chemical databases reveals a

significant lack of detailed information regarding the synthesis, chemical properties, and

biological activity of Tamitinol. Despite its listing in several chemical and regulatory databases,

including PubChem and the FDA Global Substance Registration System, specific experimental

protocols for its synthesis and in-depth characterization of its chemical and pharmacological

properties are not publicly available.

This guide summarizes the currently accessible data on Tamitinol and, where information is

absent, outlines general methodologies and theoretical considerations for its synthesis and

characterization based on its chemical structure.

Introduction to Tamitinol
Tamitinol, with the IUPAC name 4-(ethylaminomethyl)-2-methyl-5-

(methylsulfanylmethyl)pyridin-3-ol, is a substituted pyridinol derivative. Its chemical structure

suggests potential for biological activity, given the presence of a pyridine ring, a phenolic

hydroxyl group, an amino side chain, and a methylsulfanyl group, all of which are found in

various pharmacologically active compounds.

Chemical and Physical Properties
The available quantitative data for Tamitinol is limited to computed physicochemical

properties. A summary of these properties is presented in Table 1.
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Table 1: Physicochemical Properties of Tamitinol[1]

Property Value Source

Molecular Formula C₁₁H₁₈N₂OS PubChem

Molecular Weight 226.34 g/mol PubChem

XLogP3 1.2 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 5 PubChem

Exact Mass 226.113984 g/mol PubChem

CAS Number 59429-50-4 PubChem[1]

Note: These properties are computationally derived and have not been experimentally verified

in publicly available literature.

Solubility, Stability, and Reactivity
There is no publicly available experimental data on the solubility, stability, or specific reactivity

of Tamitinol. Based on its structure:

Solubility: The presence of both polar functional groups (hydroxyl, amino) and nonpolar

moieties (methyl, ethyl, methylsulfanyl groups) suggests that Tamitinol may exhibit

moderate solubility in both aqueous and organic solvents. Its solubility in aqueous solutions

is expected to be pH-dependent due to the presence of the basic amino group and the acidic

phenolic hydroxyl group.

Stability: The pyridinol ring and the thioether linkage could be susceptible to oxidation under

certain conditions. The compound may also be sensitive to light and high temperatures, but

specific degradation pathways have not been documented.
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Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as

etherification and esterification. The secondary amine is nucleophilic and can react with

electrophiles. The sulfur atom in the methylsulfanyl group could be oxidized to a sulfoxide or

sulfone.

Synthesis of Tamitinol
No detailed experimental protocol for the synthesis of Tamitinol has been found in the public

domain, including scientific literature and patent databases. Therefore, a plausible synthetic

route is proposed based on established organic chemistry principles for the synthesis of

substituted pyridines.

A potential retrosynthetic analysis of Tamitinol suggests that the molecule could be assembled

from a suitably substituted pyridine core. The key disconnections would be the formation of the

C-C bonds for the ethylaminomethyl and methylsulfanylmethyl substituents.

A logical forward synthesis could involve a multi-step process starting from a commercially

available or readily synthesized substituted pyridine.

Proposed Synthetic Pathway
A hypothetical synthetic workflow for Tamitinol is outlined below. This is a theoretical pathway

and would require experimental validation and optimization.

Starting Material:
Substituted Pyridine

Functionalization of Pyridine Ring
(e.g., Halogenation/Formylation)

Introduction of Methylsulfanylmethyl Group
(e.g., Reaction with Sodium Thiomethoxide)

Introduction of Ethylaminomethyl Precursor
(e.g., Reductive Amination of a Formyl Group)

Final Modification and Deprotection
(if necessary) Tamitinol

Click to download full resolution via product page

Caption: A proposed high-level workflow for the synthesis of Tamitinol.

Detailed Hypothetical Experimental Protocol
The following is a speculative, multi-step synthesis that could potentially yield Tamitinol. It is
crucial to note that this is a theoretical protocol and has not been experimentally validated.
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Step 1: Synthesis of a 3-hydroxy-2-methyl-5-(chloromethyl)pyridine intermediate. This could

potentially be achieved from a commercially available hydroxypyridine derivative through

chloromethylation.

Step 2: Introduction of the methylsulfanylmethyl group. The chloromethyl intermediate from

Step 1 could be reacted with sodium thiomethoxide (NaSMe) in a suitable solvent like ethanol

or DMF to introduce the -CH₂SMe group at the 5-position.

Step 3: Formylation at the 4-position. The resulting pyridine derivative could be formylated at

the 4-position using a Vilsmeier-Haack or similar reaction.

Step 4: Reductive amination to introduce the ethylaminomethyl group. The formyl group

introduced in Step 3 could undergo reductive amination with ethylamine in the presence of a

reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride

(STAB) to yield Tamitinol.

Purification: Each step would require appropriate work-up and purification techniques, such as

extraction, chromatography (e.g., column chromatography on silica gel), and recrystallization.

Characterization: The structure and purity of the final product would need to be confirmed by

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity,

mechanism of action, or modulated signaling pathways of Tamitinol. Its chemical structure,

featuring a substituted pyridinol, suggests that it could potentially interact with a variety of

biological targets. Pyridinol derivatives are known to exhibit a wide range of biological activities,

including acting as enzyme inhibitors or receptor ligands.

To investigate the potential biological activity of Tamitinol, a logical experimental workflow

would involve a series of in vitro and in vivo studies.
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Tamitinol

In Vitro Screening
(e.g., Receptor Binding Assays, Enzyme Inhibition Assays, Cell-based Assays)

Hit Identification
(Identification of Primary Biological Targets)

Mechanism of Action Studies
(e.g., Signaling Pathway Analysis, Western Blot, qPCR)

In Vivo Studies
(e.g., Animal Models of Disease)

Lead Optimization

Click to download full resolution via product page

Caption: A general workflow for the biological screening of Tamitinol.

Without any primary screening data, it is not possible to propose a specific signaling pathway

that Tamitinol might modulate.

Conclusion
Tamitinol is a chemical entity for which there is a notable absence of detailed scientific

information in the public domain. While its basic chemical structure and some computed

physicochemical properties are known, there are no published experimental protocols for its

synthesis, nor are there any reports on its chemical stability, reactivity, solubility, biological
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activity, or mechanism of action. The information provided in this guide is based on the limited

data available and theoretical considerations derived from its chemical structure. Further

experimental research is required to elucidate the synthesis and the chemical and biological

properties of this compound. Researchers, scientists, and drug development professionals

interested in Tamitinol would need to undertake de novo synthesis and a full suite of

characterization and screening studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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